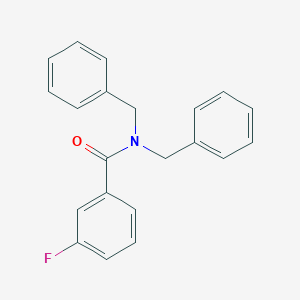

N,N-dibenzyl-3-fluorobenzamide

Description

Significance of Benzamide (B126) Derivatives in Organic Chemistry

Benzamide, the simplest amide derivative of benzoic acid, and its substituted analogues represent a privileged scaffold in organic and medicinal chemistry. mdpi.comresearchgate.netwikipedia.org The amide bond is a fundamental linkage in countless biological molecules and synthetic compounds. mdpi.com Benzamide derivatives are recognized as versatile building blocks in organic synthesis, allowing for the introduction of diverse substituents to perform detailed structure-activity relationship (SAR) studies. mdpi.com This adaptability has led to their extensive investigation and application across various fields.

The stability of the amide group, coupled with its capacity for hydrogen bonding, makes the benzamide core a frequent feature in active pharmaceutical ingredients (APIs). researchgate.net A significant percentage of commercial drugs contain an amide scaffold. researchgate.net These compounds exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. mdpi.com Furthermore, the benzamide structure serves as a crucial intermediate in the synthesis of more complex biologically active molecules. mdpi.comresearchgate.net Their utility also extends to material science, where they are incorporated into polymeric materials. researchgate.net

Importance of Fluorine Substitution in Chemical Design

The introduction of fluorine into organic molecules is a widely used and powerful strategy in modern chemical design, particularly in medicinal chemistry. tandfonline.combohrium.com The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a molecule's physicochemical and biological properties. tandfonline.com

Strategically placing fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes. bohrium.comnih.gov This increased stability often leads to improved pharmacokinetic profiles. nih.gov Fluorine substitution can also modulate a molecule's lipophilicity, membrane permeability, and binding affinity to target proteins. tandfonline.comnih.gov The strong electron-withdrawing nature of fluorine can alter the acidity or basicity (pKa) of nearby functional groups, which in turn affects a compound's ionization state, solubility, and interaction with biological targets. bohrium.com In some cases, fluorine participates in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, within protein binding pockets, thereby enhancing ligand affinity and potency. bohrium.com Consequently, a substantial number of marketed drugs contain fluorine. omicsonline.org

Overview of the N,N-Dibenzyl Moiety in Synthetic Targets

The N,N-dibenzyl group is a common protecting group for primary amines in organic synthesis. nih.govacs.org Its utility stems from its stability under a wide range of reaction conditions and its straightforward introduction. nih.gov The two benzyl (B1604629) groups provide significant steric bulk, which can direct the stereochemical outcome of reactions on adjacent centers. This steric hindrance is a valuable tool in asymmetric synthesis.

Chemical Data for N,N-Dibenzyl-3-fluorobenzamide

The following tables provide a summary of the known chemical properties and identifiers for this compound and its immediate precursors.

Table 1: Properties of this compound Data for this specific compound is limited in publicly accessible research literature. The table is populated with available data.

| Property | Value |

| Molecular Formula | C₂₁H₁₈FNO |

| Molecular Weight | 319.37 g/mol |

| CAS Number | Not explicitly found, related compounds exist. |

| Appearance | Likely a solid at room temperature. |

| Solubility | Expected to be soluble in common organic solvents. |

Table 2: Properties of Key Precursors

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |

| 3-Fluorobenzamide (B1676559) | C₇H₆FNO | 139.13 | 455-37-8 | White solid, used as a starting material. nih.gov |

| Dibenzylamine (B1670424) | C₁₄H₁₅N | 197.28 | 103-49-1 | Liquid, common reagent for introducing the dibenzylamino group. |

| 3-Fluorobenzoyl chloride | C₇H₄ClFO | 158.56 | 393-52-2 | A reactive acyl chloride used for amide synthesis. chemsrc.com |

Structure

3D Structure

Properties

Molecular Formula |

C21H18FNO |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

N,N-dibenzyl-3-fluorobenzamide |

InChI |

InChI=1S/C21H18FNO/c22-20-13-7-12-19(14-20)21(24)23(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2 |

InChI Key |

KYQAPRCIMXWDDP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)F |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)F |

Origin of Product |

United States |

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Analysis of N,N-Dibenzyl-3-fluorobenzamide

Spectroscopic analysis is a cornerstone for understanding the structural intricacies of this compound. Vibrational and nuclear magnetic resonance spectroscopy are particularly powerful tools in this regard, each providing complementary information about the molecule's architecture.

The FTIR and Raman spectra of this compound are characterized by a series of bands corresponding to specific stretching and bending vibrations within the molecule.

Key Vibrational Modes:

C=O Stretching: A strong absorption band characteristic of the amide carbonyl group (C=O) is a prominent feature in the IR spectrum.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the amide linkage also gives rise to a distinct band.

Aromatic C-H Stretching: The spectra show multiple bands in the high-frequency region corresponding to the stretching vibrations of the C-H bonds in the benzyl (B1604629) and fluorobenzoyl rings.

CH₂ Vibrations: The methylene (B1212753) (CH₂) groups of the benzyl substituents exhibit characteristic scissoring and rocking vibrations.

C-F Stretching: A band corresponding to the carbon-fluorine bond stretching on the fluorobenzoyl ring is also observed.

Ring Vibrations: The aromatic rings have characteristic in-plane and out-of-plane bending vibrations. oatext.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch (CH₂) | 3000-2850 | Medium |

| C=O Stretch (Amide I) | 1680-1630 | Strong |

| N-H Bend (Amide II - if present) | 1570-1515 | Medium to Strong |

| C-N Stretch (Amide III) | 1420-1200 | Medium |

| C-F Stretch | 1250-1020 | Strong |

In the solid state, and potentially in solution, this compound can participate in intermolecular hydrogen bonding. While the tertiary amide nitrogen lacks a proton for conventional hydrogen bond donation, weak C-H···O and C-H···F interactions can occur. nih.gov The benzyl CH₂ groups and the aromatic C-H groups can act as weak hydrogen bond donors to the carbonyl oxygen or the fluorine atom of neighboring molecules. nih.govescholarship.org These interactions can influence the crystal packing and the conformational preferences of the molecule. Spectroscopic shifts in the C-H and C=O vibrational frequencies can provide evidence for such hydrogen bonding networks. nih.gov

NMR spectroscopy is a powerful technique for determining the precise connectivity and chemical environment of atoms within a molecule. nih.gov Both ¹H and ¹³C NMR studies have been instrumental in confirming the structure of this compound.

The ¹H NMR spectrum of this compound displays distinct signals for the different types of protons present in the molecule.

Aromatic Protons: The protons on the 3-fluorobenzoyl ring and the two benzyl rings appear as a complex multiplet in the aromatic region (typically δ 7.0-7.6 ppm). The fluorine substituent on the benzoyl ring will cause additional splitting of the adjacent proton signals.

Methylene Protons: The four protons of the two benzylic methylene (CH₂) groups give rise to a singlet or a set of signals in the region of δ 4.4-4.7 ppm. rsc.org Due to hindered rotation around the C-N amide bond, the two benzyl groups can be chemically non-equivalent, leading to two separate signals for the CH₂ protons. rsc.org

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (m-fluorobenzoyl and benzyl) | 7.15 - 7.54 | Multiplet (m) | 14H |

| Benzylic (CH₂) | 4.40 and 4.70 | Singlet (s) | 4H |

Data based on a representative spectrum in CDCl₃. rsc.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. hmdb.ca

Carbonyl Carbon: The amide carbonyl carbon (C=O) typically appears as a single peak at a downfield chemical shift (around δ 172 ppm). rsc.org

Aromatic Carbons: The carbons of the aromatic rings resonate in the range of δ 115-140 ppm. The carbon attached to the fluorine atom (C-F) will show a characteristic large coupling constant in the ¹³C NMR spectrum. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine and amide groups. ucl.ac.uk

Methylene Carbons: The benzylic methylene carbons (CH₂) appear in the aliphatic region of the spectrum, typically around δ 55 ppm. rsc.org The potential for non-equivalence of the benzyl groups can also be observed in the ¹³C spectrum, which may show two distinct signals for the methylene carbons. rsc.org

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 172.3 |

| Aromatic C-F | ~162 (doublet) |

| Aromatic C-H and C-C | 115 - 138 |

| Benzylic (CH₂) | 55.4, 55.6 |

Data based on a representative spectrum in CDCl₃. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Elucidation

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful and highly sensitive technique for probing the local electronic environment of fluorine atoms within a molecule. For this compound, a ¹⁹F NMR spectrum would be expected to show a single resonance corresponding to the fluorine atom at the C3 position of the benzoyl ring. The chemical shift of this signal would provide insight into the electron-donating or -withdrawing effects of the dibenzylamide group on the fluorinated aromatic ring.

Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H nuclei (protons) on the aromatic ring would result in a characteristic splitting pattern (multiplicity). This coupling information is invaluable for confirming the position of the fluorine substituent on the benzamide (B126) core. To date, no specific ¹⁹F NMR data for this compound has been reported in peer-reviewed literature, representing a significant gap in the full characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound would promote electrons from lower energy molecular orbitals (typically π orbitals) to higher energy orbitals (π* orbitals). The resulting spectrum would likely exhibit characteristic absorption bands corresponding to the π → π* transitions of the aromatic rings (the 3-fluorobenzoyl group and the two benzyl groups).

X-ray Crystallography and Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Such an analysis for this compound would provide a wealth of information.

Determination of Molecular Geometry and Conformation

A crystal structure would reveal the exact bond lengths, bond angles, and torsion angles of the molecule. Key conformational features, such as the orientation of the two benzyl groups relative to the amide plane and the dihedral angle between the 3-fluorobenzoyl group and the amide plane, could be precisely determined. This information is crucial for understanding the steric and electronic effects that govern the molecule's preferred shape. For related compounds, such as 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, the dihedral angles between the benzene (B151609) rings have been found to be significant, highlighting the importance of such analysis. nih.gov

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-Stacking

In the solid state, molecules interact with their neighbors through various non-covalent forces. While this compound lacks a traditional hydrogen bond donor (like an N-H group), it can act as a hydrogen bond acceptor at the carbonyl oxygen and the fluorine atom. Weak C-H···O and C-H···F hydrogen bonds are likely to play a role in the crystal packing. nih.gov

Additionally, the presence of three aromatic rings suggests that π-stacking interactions, where the electron-rich π systems of the rings align, would be a significant feature of the solid-state structure. The specific geometry of these π-stacking interactions (e.g., face-to-face or offset) would be elucidated by X-ray crystallography. Analysis of similar fluorinated benzamides has shown the importance of such interactions in directing the crystal architecture. nih.govmdpi.com

Crystal Packing Arrangements and Polymorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon. acs.org Different polymorphs of a compound can have distinct physical properties. A thorough study of this compound would involve screening for different crystalline forms under various crystallization conditions. Currently, there are no published reports on the crystal structure or any polymorphic forms of this compound.

Computational and Theoretical Investigations of this compound Remain Unexplored

A thorough review of scientific literature reveals a notable absence of published research on the computational and theoretical chemistry of the specific compound This compound . Despite the existence of studies on structurally related molecules, such as 3-fluorobenzamide (B1676559) and other fluorinated benzamide derivatives, dedicated theoretical investigations into the N,N-dibenzyl substituted variant are not available in the public domain.

Consequently, it is not possible to provide a detailed analysis based on the specified outline, which requires in-depth data from quantum chemical calculations. The requested information, including geometry optimization, electronic structure analysis, charge distribution, and predicted spectroscopic parameters, is contingent upon dedicated computational studies that have not been reported for this compound.

While computational methods like Density Functional Theory (DFT) are powerful tools for elucidating the properties of molecules, their application to this particular compound has not been documented in scholarly articles. Research in this area often focuses on molecules with specific biological or material science applications that drive the impetus for such detailed theoretical examination.

Computational Chemistry and Theoretical Investigations

Analysis of Non-Covalent Interactions

Non-covalent interactions are crucial in determining the supramolecular architecture and crystal packing of molecules. researchgate.net For a molecule like N,N-dibenzyl-3-fluorobenzamide, these interactions would play a significant role in its solid-state structure.

Quantifying F-F, C-H…F, and Other Halogen-Bonding Interactions

The fluorine atom in the 3-position of the benzoyl ring is a key feature of this compound. Its presence would likely lead to several types of non-covalent interactions.

C-H…F Interactions: These are a form of weak hydrogen bond where a C-H bond acts as the donor and the fluorine atom as the acceptor. In related fluorinated benzamides, C-H…F interactions have been observed to contribute to the stability of the crystal lattice. mdpi.com For instance, in the crystal structure of N-(2,3-difluorophenyl)-2-fluorobenzamide, longer C-H⋯F interactions are noted. mdpi.com The strength of such interactions can be quantified using computational methods, with typical stabilization energies being relatively modest. researchgate.net

Other Halogen-Bonding: While fluorine is the least polarizable of the halogens and a weaker halogen bond donor, the possibility of it participating in such interactions, particularly with electron-rich regions of adjacent molecules, could be explored computationally.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a valuable graphical tool used to visualize and quantify intermolecular interactions within a crystal structure. mdpi.commdpi.com The surface is generated by partitioning the electron density of a molecule in a crystal.

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, regions of significant intermolecular contact can be identified. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting key interactions such as hydrogen bonds. biointerfaceresearch.com

Energy Decomposition Analysis of Molecular Interactions

Energy Decomposition Analysis (EDA) is a computational method that breaks down the total interaction energy between molecular fragments into physically meaningful components. rsc.orgchemrxiv.org This allows for a deeper understanding of the nature of the chemical bond or intermolecular interaction. A typical EDA scheme partitions the interaction energy (ΔEint) into terms such as:

Electrostatic (ΔEelstat): The classical electrostatic interaction between the unperturbed charge distributions of the fragments.

Pauli Repulsion (ΔEPauli): The destabilizing interaction arising from the overlap of electron clouds of the fragments, in accordance with the Pauli exclusion principle.

Orbital Interaction (ΔEorb): The stabilizing contribution from the mixing of occupied and unoccupied orbitals of the fragments, which includes charge transfer and polarization.

Dispersion (ΔEdisp): The attractive interaction arising from electron correlation effects.

The relative magnitudes of these components reveal the primary driving forces for the interaction. For the non-covalent interactions in this compound, it would be expected that electrostatic and dispersion forces play a significant role. The application of EDA would provide precise quantitative data on the contributions of these forces to the stability of any observed dimers or larger molecular assemblies in the crystal structure. It is important to note that the results of EDA can be dependent on the specific computational method and fragmentation scheme used. rsc.orgresearchgate.net

Reactivity and Chemical Transformations

Reduction Chemistry of the Amide Moiety

The reduction of the amide functional group in N,N-dibenzyl-3-fluorobenzamide to the corresponding amine is a key transformation.

The catalytic reduction of amides to amines is a fundamental reaction in organic synthesis. Various methods have been developed for this transformation, often employing metal catalysts and reducing agents. For the reduction of tertiary amides like this compound, several catalytic systems are available.

One effective method involves the use of tris(pentafluorophenyl)boron, B(C6F5)3, as a catalyst in the presence of a silane (B1218182) reducing agent. liv.ac.uk This system has been shown to be effective for the reduction of a range of tertiary amides to their corresponding amines in near quantitative yields. liv.ac.uk The reaction proceeds under mild conditions, often at low temperatures with short reaction times, and demonstrates good functional group tolerance, including for aryl halides. liv.ac.uk Another approach utilizes ammonia (B1221849) borane (B79455) (AB) as the reductant with a B(C6F5)3 catalyst, providing a metal-free route to a diverse array of amines in high yields. liv.ac.uk This method is also noted for its tolerance of various functional groups. liv.ac.uk

Additionally, platinum-catalyzed reductions using siloxanes like 1,1,3,3-tetramethyldisiloxane (B107390) have been reported for the conversion of carboxamides to amines. organic-chemistry.org These reactions are tolerant of other reducible functional groups such as nitro groups, esters, nitriles, and aryl halides. organic-chemistry.org

Table 1: Catalytic Systems for Amide Reduction

| Catalyst System | Reducing Agent | Key Features |

|---|---|---|

| B(C6F5)3 | Silanes | Mild conditions, high yields, tolerates aryl halides. liv.ac.uk |

| B(C6F5)3 | Ammonia Borane | Metal-free, broad substrate scope, good functional group tolerance. liv.ac.uk |

| Platinum | 1,1,3,3-tetramethyldisiloxane | Tolerates various reducible functional groups. organic-chemistry.org |

| Y[N(TMS)2]3 | Hydroboration | Homogeneous catalyst, tolerates cyano, nitro, and vinyl groups. organic-chemistry.org |

| Nickel | Silanes | Effective for secondary and tertiary amides, tolerates esters. organic-chemistry.org |

Achieving selective reduction of the amide moiety in this compound while preserving other functional groups, particularly the carbon-fluorine bond, is crucial. The choice of reducing agent and catalyst is paramount in this endeavor.

Titanium(III) chloride (TiCl3) is a reagent known for its ability to selectively reduce N-oxides to amines in the presence of other labile groups like sulfoxides. nih.gov While primarily demonstrated for N-oxides, its potential for selective amide reduction warrants consideration. Poly(methylhydrosiloxane) is another reagent that can be used for the conversion of N-oxides to amines. nih.gov

For the reduction of amides, metal-free catalytic protocols have been developed. One such method employs tetrabutylammonium (B224687) difluorotriphenylsilicate in combination with silanes to generate a highly reactive hydrosilicate species. organic-chemistry.org This system is noted for its operational simplicity and broad substrate scope. organic-chemistry.org

The use of B(C6F5)3 as a catalyst for amide reduction with silanes is also noteworthy for its functional group tolerance, which includes aryl halides. liv.ac.uk This suggests that the C-F bond in this compound would likely remain intact during the reduction. Similarly, platinum-catalyzed reductions with 1,1,3,3-tetramethyldisiloxane are compatible with aryl halides. organic-chemistry.org

Catalytic Reduction to Corresponding Amines

Functionalization of the Fluorinated Aromatic Ring

The presence of a fluorine atom and an amide group on the aromatic ring of this compound influences its reactivity towards electrophilic and nucleophilic substitution reactions.

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene (B151609) ring dictate the position of the incoming electrophile. wikipedia.orgsavemyexams.commasterorganicchemistry.comnumberanalytics.com The N,N-dibenzylamido group is an electron-withdrawing group due to the electronegativity of the oxygen and nitrogen atoms, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. savemyexams.com

In this compound, the two substituents have conflicting directing effects. The amide group at position 1 directs meta (to position 5), while the fluorine at position 3 directs ortho (to positions 2 and 4) and para (to position 6, which is equivalent to position 2). The stronger directing group will typically determine the major product. Generally, activating groups have a stronger directing effect than deactivating groups. Since both the amide and fluorine are deactivating, predicting the outcome can be challenging without experimental data. However, the positions activated by the fluorine (2, 4, and 6) are all ortho or para to the amide group, which is deactivating at these positions. The position directed by the amide (5) is meta to the fluorine. The outcome of an electrophilic substitution reaction would likely be a mixture of isomers, with the precise ratio depending on the specific electrophile and reaction conditions.

Nucleophilic aromatic substitution (SNAr) typically occurs on electron-poor aromatic rings containing a good leaving group. masterorganicchemistry.com The fluorine atom in this compound can potentially act as a leaving group in SNAr reactions, especially when the aromatic ring is activated by strongly electron-withdrawing groups. beilstein-journals.orgnih.gov The amide group is electron-withdrawing, which enhances the electrophilicity of the aromatic ring and facilitates nucleophilic attack. vulcanchem.com

For SNAr to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. masterorganicchemistry.com In this compound, the amide group is meta to the fluorine atom. This positioning is less favorable for stabilizing the intermediate compared to an ortho or para relationship, which may suppress the reactivity of the fluorine atom towards nucleophilic displacement. masterorganicchemistry.com However, under harsh reaction conditions, such as with strong nucleophiles and high temperatures, SNAr might still be possible. vulcanchem.com For instance, studies on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene have shown that the fluorine atom can be displaced by various nucleophiles. beilstein-journals.orgnih.govbeilstein-journals.org

Electrophilic Aromatic Substitution Patterns

Modifications at the Dibenzyl Nitrogen

The N,N-dibenzyl group offers opportunities for further chemical transformations, most notably debenzylation to yield the corresponding secondary or primary amide.

The removal of benzyl (B1604629) groups from nitrogen is a common deprotection strategy in organic synthesis. organic-chemistry.org Catalytic transfer hydrogenation is a mild and efficient method for N-debenzylation. mdma.ch This can be achieved using a palladium on carbon (Pd/C) catalyst with a hydrogen donor such as ammonium (B1175870) formate. mdma.ch This method is generally carried out under neutral conditions and is compatible with a wide variety of functional groups. mdma.ch

Another approach involves oxidative debenzylation. A method using alkali metal bromides and an oxidant like Oxone can convert N-benzyl amides to the corresponding amides under mild, transition-metal-free conditions. organic-chemistry.org The reaction proceeds via the formation of bromo radicals that abstract benzylic hydrogen atoms. organic-chemistry.org

Furthermore, direct transformations of the amide group itself have been reported. For example, a transition-metal-free nitrogenation of tertiary amides using sodium nitrite (B80452) as the nitrogen source can lead to nitriles through cleavage of both C-C and C-N bonds. chinesechemsoc.org

Transformations Involving the Benzylic Methylene (B1212753) Groups

The benzylic methylene (–CH₂–) groups in this compound are reactive sites for several chemical transformations. The proximity of the phenyl ring stabilizes intermediates such as radicals or cations at the benzylic position, facilitating reactions that might not occur on simple alkyl groups. Key transformations include oxidative cleavage and catalytic hydrogenolysis.

Oxidative Cleavage

The benzyl groups can be cleaved from the amide nitrogen under oxidative conditions. This process typically involves the oxidation of one of the benzylic methylene groups to a carbonyl group, leading to an unstable intermediate that fragments into a debenzylated amide and benzaldehyde. A variety of oxidizing agents can effect this transformation. For example, the treatment of N-benzyl amides with a bromo radical, generated from alkali metal bromides, can lead to oxidative debenzylation to furnish the corresponding secondary amide and benzaldehyde. organic-chemistry.org Similarly, visible-light-driven photoredox catalysis can achieve the oxidative C-N cleavage of N,N-dibenzylanilines, a related substrate class. organic-chemistry.org

A specific study on a close analog, o-amino-N,N-dibenzylbenzamide, demonstrated that upon diazotization and thermal decomposition, the molecule undergoes an intramolecular hydride transfer from a benzylic position. This process yields N-benzylbenzamide and benzaldehyde, showcasing the susceptibility of the benzylic C-H bond to participate in reactions. dss.go.th In this particular case, the reaction of the diazonium salt derived from o-amino-N,N-dibenzylbenzamide resulted in a 14.7% yield of N-benzylbenzamide and a 17.7% yield of benzaldehyde. dss.go.th

Table 1: Products from Thermal Decomposition of Diazotized o-amino-N,N-dibenzylbenzamide dss.go.th

| Starting Material | Product 1 | Yield | Product 2 | Yield |

|---|

This reaction demonstrates a transformation involving the benzylic methylene group of a structurally similar compound.

Catalytic Hydrogenolysis (Debenzylation)

One of the most common and synthetically useful transformations involving the benzylic groups is their removal via catalytic hydrogenolysis. This reaction involves the cleavage of the C-N bond at the benzylic position and its replacement with a C-H bond. This process is a standard method for the deprotection of N-benzyl groups. organic-chemistry.org

The reaction is typically carried out using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). organic-chemistry.orgnih.gov The addition of acid can sometimes facilitate the reaction. nih.govnih.gov This transformation converts the N,N-dibenzylamide into the corresponding primary amide (3-fluorobenzamide) and toluene.

Table 2: General Conditions for Catalytic Debenzylation of N-Benzyl Groups

| Substrate Type | Catalyst | Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| N-Benzyl Amides | Pd/C | H₂, 1,1,2-trichloroethane | - | Debenzylated Amide | organic-chemistry.org |

| N-Boc, N-Benzyl Amines | 20% Pd(OH)₂/C | H₂, Acetic Acid, EtOH | 60 °C, 1 atm | Debenzylated Amine | nih.gov |

This table provides general conditions for the hydrogenolysis of N-benzyl groups from related compounds, a reaction expected to be applicable to this compound.

Furthermore, certain iron and cobalt complexes have been shown to catalyze the deoxygenative hydrosilylation of N,N-dibenzylbenzamide, leading to cleavage of both C-O and C-N bonds, yielding tribenzylamine (B1683019) and dibenzylamine (B1670424) respectively, demonstrating the reactivity of the entire amide moiety under specific catalytic conditions. mdpi.com

Applications in Organic Synthesis and Materials Science

N,N-Dibenzyl-3-fluorobenzamide as a Synthetic Intermediate

As an intermediate, this compound offers several strategic advantages in the construction of more complex molecules. The dibenzyl groups can function as protecting groups for the amide nitrogen, which can be removed under specific conditions to reveal a secondary amide, or further reduced to an amine. The fluorinated phenyl ring is a common motif in pharmaceuticals and materials due to its ability to modulate electronic properties and metabolic stability.

The structure of this compound makes it a viable starting point for the synthesis of advanced organic scaffolds, particularly nitrogen-containing heterocycles. nih.govopenmedicinalchemistryjournal.com These scaffolds are central to drug discovery and medicinal chemistry. nih.gov The amide functionality can be used to construct various ring systems. For instance, intramolecular cyclization reactions could be employed to create fused heterocyclic systems. The presence of the fluorine atom can influence the reactivity and regioselectivity of such cyclizations.

The general strategy involves using the benzamide (B126) unit as an anchor for building complexity. The aromatic ring can undergo further substitution reactions, and the benzyl (B1604629) groups can be modified or removed to allow for subsequent chemical transformations. This modular approach allows for the creation of diverse molecular architectures from a single precursor.

Table 1: Potential Advanced Scaffolds Derived from Benzamide Intermediates

| Scaffold Type | Synthetic Strategy | Potential Application |

|---|---|---|

| Benzodiazepines | Condensation with amino compounds | CNS agents |

| Quinazolinones | Intramolecular cyclization via ortho-functionalization | Anticancer, anti-inflammatory |

| Isoindolinones | Cyclization involving the benzyl groups | Bioactive compounds |

This table presents hypothetical pathways for this compound based on known reactivity of related benzamide compounds.

In the context of multistep synthesis, this compound serves as a valuable building block. youtube.comrsc.org Its synthesis is typically straightforward, involving the acylation of dibenzylamine (B1670424) with 3-fluorobenzoyl chloride. Once formed, it can be carried through several synthetic steps where the robust dibenzylamide group protects the nitrogen.

One of the key applications of similar N,N-dibenzyl protected amides is in cross-coupling reactions. For example, related N,N-dibenzyl-4-iodobenzenesulfonamide is used in copper-catalyzed cross-coupling reactions to form C-N bonds, which is a crucial step in the synthesis of important pharmaceutical intermediates. nie.edu.sg A similar strategy could be envisioned for derivatives of this compound, where the fluorinated ring is further functionalized with a leaving group (e.g., iodine or bromine) to enable its participation in such coupling reactions.

The process of planning a complex synthesis, known as retrosynthetic analysis, often identifies stable, mid-sized molecules like this compound as key intermediates from which to build the target molecule. youtube.comnih.gov

Precursor for Advanced Organic Scaffolds

Exploration in the Development of Ligands and Catalysts

The design of ligands is a cornerstone of modern transition metal catalysis, enabling control over reactivity and selectivity. wiley.com The structural elements of this compound suggest its potential for exploration in ligand development.

Benzamide derivatives can act as ligands for transition metals, typically coordinating through the carbonyl oxygen atom. conicet.gov.ar In the case of this compound, the oxygen atom of the amide group could bind to a metal center, influencing its catalytic activity. The bulky dibenzyl groups would create a specific steric environment around the metal, which can be crucial for controlling the selectivity of catalytic reactions. nih.gov

The rational design of ligands is crucial for developing new catalytic processes. escholarship.org Several features of this compound are relevant to the principles of ligand design:

Steric Bulk : The two benzyl groups on the nitrogen atom provide significant steric hindrance. In a coordination complex, this bulk can influence the number of ligands that bind to the metal, potentially favoring the formation of highly reactive, coordinatively unsaturated species. nih.gov This is a key principle in designing catalysts for challenging cross-coupling reactions.

Electronic Effects : The fluorine atom on the benzoyl ring is electron-withdrawing. This can modulate the electron density on the coordinating oxygen atom, thereby tuning the electronic properties of the metal center. This electronic tuning is a critical aspect of catalyst optimization. mdpi.com

Hemilability : While the primary coordination site is the carbonyl oxygen, it is conceivable that one of the benzyl groups' aromatic rings could engage in a weak, secondary interaction (hemilability) with the metal center. Such interactions can stabilize catalytic intermediates and facilitate reaction pathways.

Scaffold for Bidentate Ligands : The this compound structure could be modified to create bidentate or pincer-type ligands. For example, functionalization of the benzyl groups or the fluorinated ring with additional donor atoms (e.g., phosphorus, nitrogen, or sulfur) could lead to new multidentate ligands with tailored properties for specific catalytic applications. wiley.com N-Heterocyclic Carbenes (NHCs) are a class of ligands known for their strong σ-donating properties and are often used in combination with other ligands in catalyst design. mdpi.comtcichemicals.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-fluorobenzoyl chloride |

| Dibenzylamine |

| N,N-dibenzyl-4-iodobenzenesulfonamide |

| N-acylthiourea |

| Ruthenium(III) |

| Copper(I) |

Conclusion and Future Research Directions

Summary of Current Academic Understanding

While general methodologies for the synthesis of benzamides are well-established, often involving the condensation of a benzoyl chloride with an amine, specific procedural details, yields, and characterization data for N,N-dibenzyl-3-fluorobenzamide are not reported in dedicated articles. mdpi.com Some studies on related compounds, such as N-Benzyl-3-fluorobenzamide, provide spectroscopic data (¹H NMR and ¹³C NMR), but this information is for a structurally different molecule and cannot be directly extrapolated. purdue.edu

The broader family of fluorinated benzamides has attracted considerable research interest. mdpi.com Studies on compounds like N-(2,3-difluorophenyl)-2-fluorobenzamide delve into detailed structural analysis using X-ray diffraction and explore intermolecular interactions such as hydrogen bonding and stacking. mdpi.com This highlights a sophisticated level of understanding for related structures, which starkly contrasts with the lack of data for This compound .

Identification of Research Gaps and Challenges

The primary and most evident research gap is the fundamental lack of synthesis and characterization data for This compound . Without a reliable and documented synthetic route, further investigation into its properties and potential applications is impossible.

Key research gaps include:

Synthesis and Optimization: The absence of a reported synthesis protocol. Key challenges would involve optimizing reaction conditions to achieve high purity and yield.

Physicochemical Properties: A complete lack of data on its fundamental properties.

Structural Analysis: No information on its solid-state structure, conformation, or the influence of the fluorine and dibenzyl groups on its molecular geometry. The polymorphism, a common phenomenon in benzamides, of this compound is entirely unexplored. researchgate.net

Biological Activity: It has not been screened for any biological activity. The general class of benzamides has shown promise in various therapeutic areas, but the specific potential of this compound remains unknown. nih.gov

The following interactive table summarizes the missing data for This compound in contrast to a related, studied compound.

| Property | This compound | N-Benzyl-3-fluorobenzamide |

| Molecular Formula | C₂₁H₁₈FNO | C₁₄H₁₂FNO |

| Molecular Weight | 319.37 g/mol | 229.25 g/mol |

| Melting Point | Not Reported | 86-89°C purdue.edu |

| ¹H NMR Data | Not Reported | δ 7.59–7.46 (m, 2H), 7.30 (qd, J = 6.6, 5.5, 3.3 Hz, 6H), 7.22–7.09 (m, 2H), 4.54 (d, J = 5.8 Hz, 2H) purdue.edu |

| ¹³C NMR Data | Not Reported | Data available purdue.edu |

| Crystal Structure | Not Reported | Not Reported |

| Biological Activity | Not Reported | Not Reported in available search results |

Prospective Avenues for Future Investigations

The complete absence of data for This compound presents a unique opportunity for foundational chemical research. Future investigations could systematically build a comprehensive understanding of this molecule from the ground up.

Proposed Research Directions:

Chemical Synthesis and Characterization:

Development and optimization of a synthetic protocol, likely through the acylation of dibenzylamine (B1670424) with 3-fluorobenzoyl chloride.

Thorough characterization using modern analytical techniques, including NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Determination of fundamental physicochemical properties such as melting point, solubility in various solvents, and lipophilicity (LogP).

Structural and Conformational Analysis:

Cultivation of single crystals and subsequent analysis using X-ray crystallography. This would provide definitive information on its three-dimensional structure, bond angles, and intermolecular interactions in the solid state.

Investigation of potential polymorphism, which is critical for pharmaceutical and material science applications. researchgate.net

Exploration of Biological and Pharmacological Potential:

Inclusion in high-throughput screening programs to assess its activity against a wide range of biological targets. The benzamide (B126) moiety is present in various approved drugs, suggesting that this scaffold could exhibit interesting pharmacological properties. nih.govscience.gov

Given the structural similarities to other biologically active molecules, targeted studies could explore its potential as an inhibitor for enzymes or receptors implicated in disease.

Materials Science Applications:

Investigation of its properties for applications in materials science. The presence of aromatic rings and a polar amide group could lead to interesting self-assembly or liquid crystalline behaviors.

The study of This compound represents a blank slate for chemists. By systematically addressing the identified research gaps, the scientific community can uncover the properties and potential of this unexplored molecule, potentially leading to new discoveries in medicinal chemistry, materials science, and fundamental chemical synthesis.

Q & A

Basic: What are the recommended synthetic routes for preparing N,N-dibenzyl-3-fluorobenzamide, and how can reaction conditions be optimized?

Answer:

this compound is typically synthesized via a coupling reaction between 3-fluorobenzoic acid derivatives and dibenzylamine. A common approach involves activating the carboxylic acid (e.g., using thionyl chloride to form the acyl chloride) followed by nucleophilic substitution with dibenzylamine. Key considerations include:

- Reagent selection : Use coupling agents like 4-dimethylaminopyridine (DMAP) to enhance reactivity .

- Temperature control : Reactions often require reflux conditions (e.g., 120°C in toluene) to achieve high conversion .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Purification via column chromatography or recrystallization is critical to isolate the product.

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the presence of benzyl groups (δ ~4.5 ppm for CH) and fluorinated aromatic protons (δ ~7.0–8.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is validated using reverse-phase HPLC with UV detection .

- Single-Crystal X-ray Diffraction (SCXRD) : For definitive structural confirmation, SCXRD with SHELXL refinement is recommended. Fluorine position and torsion angles can be precisely determined .

Advanced: How does the fluorine substituent at the 3-position influence the molecular conformation and electronic properties of this compound?

Answer:

The fluorine atom introduces steric and electronic effects:

- Conformational Analysis : Fluorine’s electronegativity distorts the benzene ring’s planarity, as observed in related fluorobenzamides (e.g., 3-fluoro-N-(3-fluorobenzoyl) derivatives show torsional angles of ~10–15°) .

- Electronic Effects : The electron-withdrawing nature of fluorine reduces electron density on the carbonyl group, impacting hydrogen-bonding interactions. Computational studies (DFT) can quantify these effects .

- Crystallographic Data : SHELX-refined structures reveal fluorine’s role in stabilizing crystal packing via weak C–H···F interactions .

Advanced: How can researchers resolve discrepancies in crystallographic data for fluorinated benzamide derivatives?

Answer:

Data contradictions often arise from disorder or twinning. Strategies include:

- High-Resolution Data Collection : Use synchrotron radiation or low-temperature (e.g., 150 K) measurements to reduce thermal motion artifacts .

- Refinement Software : SHELXL allows robust handling of disordered atoms and twin refinement. For example, SHELXL’s PART instruction can model split positions for fluorine atoms .

- Validation Tools : Cross-check using tools like PLATON to identify missed symmetry or hydrogen-bonding patterns .

Advanced: What strategies improve low yields in N,N-dialkyl benzamide synthesis, particularly for bulky substituents like dibenzyl groups?

Answer:

- Activation Methods : Pre-activate the carboxylic acid to an acyl chloride or mixed anhydride to enhance reactivity with sterically hindered amines .

- Catalysis : DMAP or HOBt accelerates coupling by reducing side reactions (e.g., racemization) .

- Solvent Optimization : Use DMF or THF to solubilize dibenzylamine and prevent aggregation .

- Workup Adjustments : Acid-base extraction removes unreacted starting materials, while gradient crystallization improves purity .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of fine powders .

- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced: How do computational methods complement experimental data in studying this compound’s reactivity?

Answer:

- Density Functional Theory (DFT) : Predicts reaction pathways (e.g., nucleophilic attack on the carbonyl) and transition states .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics, aiding in solvent selection .

- Docking Studies : Models interactions with biological targets (e.g., enzymes) if the compound is bioactive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.